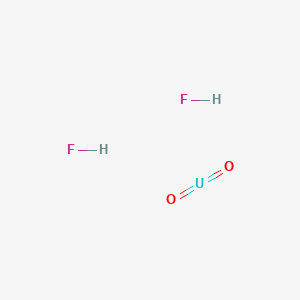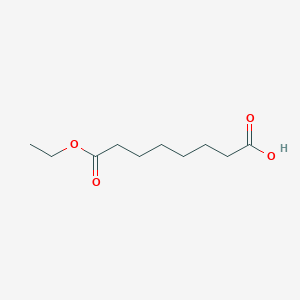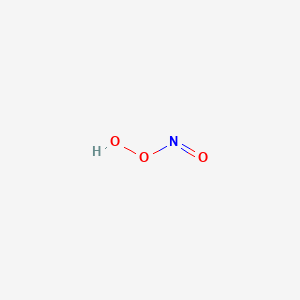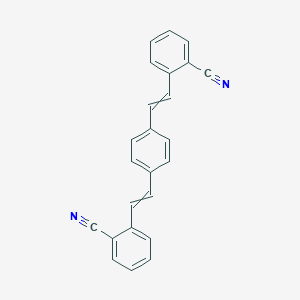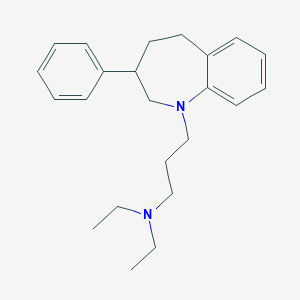
1-(gamma-Diethylaminopropyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(gamma-Diethylaminopropyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, commonly known as SKF-38393, is a synthetic compound that belongs to the benzazepine family. It is a selective agonist of dopamine D1 receptors and has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
SKF-38393 selectively activates dopamine D1 receptors, leading to an increase in intracellular cAMP levels and the activation of various downstream signaling pathways. This activation of the D1 receptor has been shown to enhance cognitive function, improve motor function, and modulate reward-related behaviors.
Efectos Bioquímicos Y Fisiológicos
SKF-38393 has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of gene expression, and the modulation of neurotransmitter release. It has also been shown to improve cognitive function, enhance motor function, and modulate reward-related behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using SKF-38393 in lab experiments is its selectivity for dopamine D1 receptors, which allows for the specific modulation of downstream signaling pathways. However, one of the limitations of using SKF-38393 is its relatively short half-life, which can make it difficult to maintain a consistent level of activation over extended periods of time.
Direcciones Futuras
There are several future directions for research involving SKF-38393, including the exploration of its potential therapeutic applications in various neurological disorders, the investigation of its role in learning and memory processes, and the development of more potent and selective agonists of dopamine D1 receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of SKF-38393 and its potential limitations for lab experiments.
Métodos De Síntesis
The synthesis of SKF-38393 involves the reaction of 2-phenylcyclohexanone with diethylamine and formaldehyde in the presence of sodium borohydride. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain the pure compound.
Aplicaciones Científicas De Investigación
SKF-38393 has been extensively studied in scientific research for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has also been used to study the role of dopamine receptors in learning and memory processes.
Propiedades
Número CAS |
14760-55-5 |
|---|---|
Nombre del producto |
1-(gamma-Diethylaminopropyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine |
Fórmula molecular |
C23H32N2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
N,N-diethyl-3-(3-phenyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl)propan-1-amine |
InChI |
InChI=1S/C23H32N2/c1-3-24(4-2)17-10-18-25-19-22(20-11-6-5-7-12-20)16-15-21-13-8-9-14-23(21)25/h5-9,11-14,22H,3-4,10,15-19H2,1-2H3 |
Clave InChI |
XQEVOZNBZIKIDB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CC(CCC2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canónico |
CCN(CC)CCCN1CC(CCC2=CC=CC=C21)C3=CC=CC=C3 |
Sinónimos |
1-[3-(Diethylamino)propyl]-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



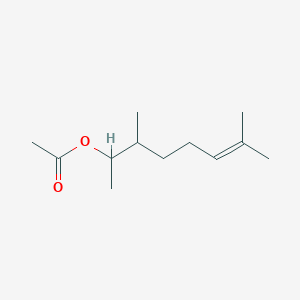
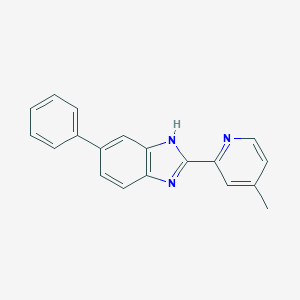


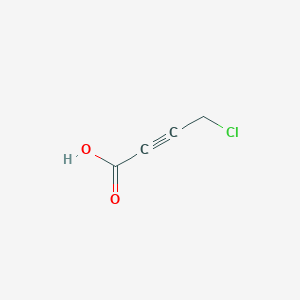
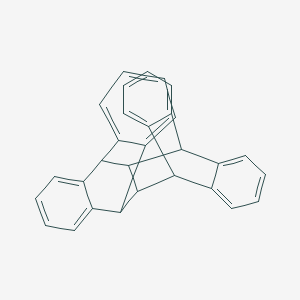
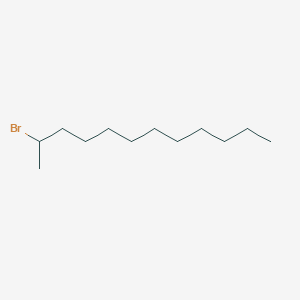
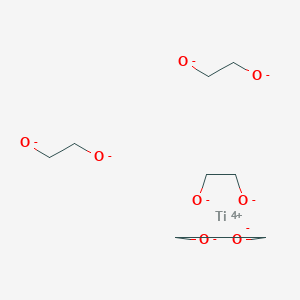
![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
